molecular formula C11H15Br B15261181 (1-Bromo-2-methylbutan-2-yl)benzene

(1-Bromo-2-methylbutan-2-yl)benzene

Cat. No.: B15261181
M. Wt: 227.14 g/mol
InChI Key: XGVCAGATTJHLEH-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a 1-bromo-2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylbutan-2-yl)benzene typically involves the bromination of 2-methylbutan-2-ylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(1-Bromo-2-methylbutan-2-yl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbutan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The benzene ring can undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles to form substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-2-methylbutan-2-yl)benzene is unique due to the presence of both a benzene ring and a 1-bromo-2-methylbutan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

(1-bromo-2-methylbutan-2-yl)benzene

InChI

InChI=1S/C11H15Br/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

XGVCAGATTJHLEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)C1=CC=CC=C1

Origin of Product

United States

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